N-(2,2-Diphenylethyl)-2-(trifluoromethyl)-4-quinazolinamine, also known as SoRI-20040, is a synthetic compound identified through research focused on identifying novel modulators of biogenic amine transporters. [] It belongs to a class of compounds that demonstrate allosteric modulation of the human dopamine transporter (hDAT). [] Its primary role in scientific research involves investigating dopamine transporter function, particularly its binding kinetics and modulation by allosteric agents. []
SoRI-20040 acts as an allosteric modulator of the dopamine transporter (hDAT). [] Unlike competitive inhibitors that bind to the substrate binding site, SoRI-20040 binds to a distinct allosteric site on hDAT, inducing conformational changes that influence transporter function. [] Specifically, it partially inhibits the binding of [125I]RTI-55, a cocaine analog, to hDAT. [] This interaction is characterized by a decrease in the maximum binding (Bmax) of [125I]RTI-55 and an increase in its apparent dissociation constant (Kd) in a sigmoidal dose-dependent manner. [] This suggests that SoRI-20040 allosterically modulates the affinity of hDAT for its substrates. Additionally, SoRI-20040 slows the dissociation rate of [125I]RTI-55 from hDAT, further influencing the transporter's binding kinetics. []
The primary application of SoRI-20040 in scientific research revolves around its ability to modulate the dopamine transporter (hDAT). [] It serves as a valuable tool for:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2